molecular formula C10H8ClNO4 B8776685 2,4-Oxazolidinedione, 5-(2-chloro-6-methoxyphenyl)- CAS No. 82129-18-8

2,4-Oxazolidinedione, 5-(2-chloro-6-methoxyphenyl)-

Cat. No.: B8776685
CAS No.: 82129-18-8
M. Wt: 241.63 g/mol
InChI Key: CUMROJNWXHIHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Oxazolidinedione, 5-(2-chloro-6-methoxyphenyl)- is a useful research compound. Its molecular formula is C10H8ClNO4 and its molecular weight is 241.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Oxazolidinedione, 5-(2-chloro-6-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Oxazolidinedione, 5-(2-chloro-6-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

82129-18-8

Molecular Formula

C10H8ClNO4

Molecular Weight

241.63 g/mol

IUPAC Name

5-(2-chloro-6-methoxyphenyl)-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C10H8ClNO4/c1-15-6-4-2-3-5(11)7(6)8-9(13)12-10(14)16-8/h2-4,8H,1H3,(H,12,13,14)

InChI Key

CUMROJNWXHIHIV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C2C(=O)NC(=O)O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(2-Chloro-6-fluorophenyl)oxazolidine-2,4-dione (22 g., 0.096 mole) was taken into a mixture of dimethylsulfoxide (100 ml.) and methanol (31.5 ml.). Sodium methoxide (10.8 g., 0.2 mole) was added over about 4 minutes, during which time the temperature of the reaction mixture rose to 57° C. As a matter of convenience the reaction mixture was allowed to stand for 16 hours at room temperature before heating at 106° C. for 5 hours. After cooling to 65° C., the reaction mixture was quenched by pouring into 450 ml. of ice and water, treated with activated carbon, filtered, and made strongly acidic with conc. hydrochloric acid. The precipitated product was recovered by filtration and the wet cake slurried in 100 ml. of toluene. Water was removed by azotropic distillation in vacuo. The residual slurry was taken into solution by the addition of 100 ml. acetone and warming. After clarification, the acetone was removed by evaporation in vacuo (final volume 70 ml.). Filtration gave purified 5-(2-chloro-6-methoxyoxazolidine-2,4-dione (20.3 g., m.p. 199°-202° C.). A lower melting second crop (0.9 g.) was obtained from mother liquor.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
31.5 mL
Type
solvent
Reaction Step One
Name
Sodium methoxide
Quantity
10.8 g
Type
reactant
Reaction Step Two

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